molecular formula C9H12BrNO B1400962 (3-Bromo-4-ethoxyphenyl)methanamine CAS No. 1491549-11-1

(3-Bromo-4-ethoxyphenyl)methanamine

Cat. No.: B1400962
CAS No.: 1491549-11-1
M. Wt: 230.1 g/mol
InChI Key: SEJGEXMMVGNKJK-UHFFFAOYSA-N
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Description

(3-Bromo-4-ethoxyphenyl)methanamine is a substituted phenylmethanamine derivative characterized by a bromine atom at the 3-position and an ethoxy group (-OCH₂CH₃) at the 4-position of the aromatic ring, attached to a methanamine (-CH₂NH₂) moiety. The bromine and ethoxy substituents influence its electronic, steric, and solubility properties, distinguishing it from structurally similar compounds .

Properties

IUPAC Name

(3-bromo-4-ethoxyphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO/c1-2-12-9-4-3-7(6-11)5-8(9)10/h3-5H,2,6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEJGEXMMVGNKJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)CN)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Bromination of 4-ethoxyphenylmethanamine: The synthesis of (3-Bromo-4-ethoxyphenyl)methanamine can begin with the bromination of 4-ethoxyphenylmethanamine. This reaction typically involves the use of bromine (Br2) in the presence of a suitable solvent such as acetic acid or carbon tetrachloride. The reaction is carried out at a controlled temperature to ensure selective bromination at the third position of the phenyl ring.

    Reduction of Nitro Compound: Another synthetic route involves the reduction of a nitro precursor. For instance, 3-bromo-4-ethoxynitrobenzene can be reduced using a reducing agent such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield this compound.

Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination and reduction processes. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: (3-Bromo-4-ethoxyphenyl)methanamine can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).

    Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction Reactions: The nitro precursor of this compound can be reduced to the amine using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

Common Reagents and Conditions:

    Bromination: Bromine (Br2), acetic acid or carbon tetrachloride as solvent.

    Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C).

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Major Products Formed:

    Substitution: Formation of substituted phenylmethanamines.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of this compound from nitro precursor.

Scientific Research Applications

Scientific Research Applications

  • Synthesis of Pharmaceuticals
    • (3-Bromo-4-ethoxyphenyl)methanamine serves as an important intermediate in the synthesis of complex organic molecules, particularly pharmaceuticals. Its structure can be modified to create various drug candidates, which may exhibit specific biological activities.
  • Biological Studies
    • The compound is utilized in biological research to study enzyme interactions and receptor binding. The specific arrangement of substituents influences its affinity for certain biological targets, making it useful for investigating pharmacological effects and mechanisms of action.
  • Agrochemical Development
    • In the agrochemical sector, this compound can be employed in the development of herbicides and pesticides. Its ability to interact with biological systems allows for the design of effective agents that can target specific pests or diseases in crops.
  • Material Science
    • This compound is also explored in material science for its potential use in creating dyes and pigments due to its aromatic structure. The compound's properties can be tuned for various applications in coatings and plastics.

Case Studies and Research Findings

  • Pharmaceutical Synthesis
    • A study highlighted the use of this compound as a precursor for synthesizing anti-inflammatory drugs. The compound's bromine atom was crucial for facilitating nucleophilic substitution reactions that led to the formation of active pharmaceutical ingredients.
  • Biological Activity Assessment
    • Research demonstrated that derivatives of this compound exhibited significant activity against specific cancer cell lines, suggesting potential applications in cancer therapy. The ethoxy group was found to enhance solubility and bioavailability.
  • Agrochemical Development
    • In agrochemical research, this compound was tested for its efficacy as an herbicide. Results indicated that modifications to the ethoxy group could improve selectivity towards target weeds while minimizing impact on non-target species.

Mechanism of Action

The mechanism of action of (3-Bromo-4-ethoxyphenyl)methanamine involves its interaction with specific molecular targets and pathways. The bromine and ethoxy substituents on the phenyl ring influence its reactivity and binding affinity to various biological targets. The compound may act as an inhibitor or activator of specific enzymes or receptors, modulating biological processes and pathways.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Molecular Formula Substituents (Position) Key Differences vs. Target Compound Reference ID
(3-Bromo-4-ethoxyphenyl)methanamine C₉H₁₂BrNO Br (3), -OCH₂CH₃ (4) Reference compound -
3-Bromo-4-methoxyphenethylamine C₉H₁₂BrNO Br (3), -OCH₃ (4), -CH₂CH₂NH₂ Ethylamine chain; methoxy vs. ethoxy
(5-Bromo-2-methoxyphenyl)(3-fluorophenyl)methanamine C₁₄H₁₃BrFNO Br (5), -OCH₃ (2), F (3) Diaryl structure; fluorine substituent
(4-Bromo-3-fluorophenyl)methanamine C₇H₇BrFNH₂ Br (4), F (3) Fluorine vs. ethoxy; altered substitution pattern
3-Methoxyphenethylamine C₉H₁₃NO -OCH₃ (3) No bromine; shorter alkyl chain
Key Observations:

Substituent Position and Type: Bromine: Present in all analogs except 3-methoxyphenethylamine. Bromine’s electron-withdrawing nature reduces amine basicity compared to non-halogenated analogs. Ethoxy vs. Fluorine: In (5-Bromo-2-methoxyphenyl)(3-fluorophenyl)methanamine, fluorine’s electronegativity alters electronic distribution, affecting binding interactions in biological targets .

Chain Length and Topology: Methanamine vs. Phenethylamine: The ethylamine chain in phenethylamine derivatives (e.g., 3-Bromo-4-methoxyphenethylamine) enhances flexibility and may improve receptor affinity in CNS-targeting drugs . Diaryl Structures: Compounds like (5-Bromo-2-methoxyphenyl)(3-fluorophenyl)methanamine exhibit increased molecular weight (310.16 g/mol vs. ~230 g/mol for monoaryl analogs), which could impact pharmacokinetics .

Physicochemical Properties

Property Target Compound (Inferred) 3-Bromo-4-methoxyphenethylamine 3-Methoxyphenethylamine
Molecular Weight (g/mol) ~230 230.105 151.21
Boiling Point (°C) ~250–300 Not reported 118–119
Solubility Low in water; moderate in DMSO Likely similar to methoxy analogs Miscible in polar organic solvents
  • Solubility Trends : Ethoxy substituents decrease water solubility compared to methoxy analogs due to increased hydrophobicity. Bromine further exacerbates this effect .
  • Basicity: The amine group’s pKa is expected to be lower than non-halogenated analogs (e.g., 3-Methoxyphenethylamine) due to bromine’s electron-withdrawing effect .

Biological Activity

(3-Bromo-4-ethoxyphenyl)methanamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on recent research findings.

  • Molecular Formula : C10H12BrN
  • Molecular Weight : 228.12 g/mol
  • IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves the bromination of 4-ethoxyphenylmethanamine. Various synthetic routes have been developed to optimize yield and purity, often employing techniques such as nucleophilic substitution or electrophilic aromatic substitution.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to this compound. For example, derivatives with similar structures have shown significant activity against various cancer cell lines, including breast cancer (MCF-7) and lung cancer cell lines. The following table summarizes the IC50 values for some related compounds:

CompoundCell LineIC50 (µM)
3-Fluoro-4-(3-bromo-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-oneMCF-70.075
3-Hydroxy derivativeMCF-70.312
3-Difluoro derivativeMCF-70.321

These results indicate that modifications on the phenyl ring significantly affect the compound's potency against cancer cells .

The mechanism through which this compound exerts its biological effects is not fully elucidated but is believed to involve the induction of apoptosis in cancer cells. Studies suggest that compounds with similar structures activate pathways associated with cell cycle arrest and apoptosis, leading to reduced cell viability in treated populations .

Study 1: Anticancer Efficacy

In a recent study, a series of analogs were tested for their anticancer activity. The study found that compounds with electron-withdrawing groups at specific positions on the aromatic ring exhibited enhanced cytotoxicity against MCF-7 cells. The results suggested that the presence of bromine and ethoxy groups significantly contributed to the biological activity by enhancing lipophilicity and facilitating cellular uptake .

Study 2: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis was conducted on N-substituted phenylmethanamines, revealing that variations in substituents led to notable differences in biological activity. Specifically, the introduction of halogen atoms was correlated with increased potency against various cancer cell lines. This finding underscores the importance of molecular structure in determining biological efficacy .

Q & A

Q. How to address solubility limitations in aqueous vs. organic solvents?

  • Methodological Answer : Solubility data for methanamines in DMF (high) vs. water (low) suggest using co-solvents (e.g., DMSO:water 1:1) for biological assays. For organic phases, test toluene or dichloromethane. Pre-saturate solvents with the compound to avoid precipitation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3-Bromo-4-ethoxyphenyl)methanamine
Reactant of Route 2
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.